2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O2S/c1-5-28(6-2)15-8-16-29-22-10-7-9-21(22)24(27-25(29)31)32-17-23(30)26-20-13-11-19(12-14-20)18(3)4/h11-14,18H,5-10,15-17H2,1-4H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDWQCMMLWBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and the underlying mechanisms of action.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 432.6 g/mol . The structure includes a tetrahydrocyclopenta[d]pyrimidine core, which is linked to a thioether and an acetamide group. This configuration enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit a wide range of biological activities:
- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, compounds similar to this one have demonstrated efficacy against prostate (PC-3) and lung (A-549) cancer cells with IC50 values in the low micromolar range .
- CNS Activity : The presence of a diethylamino group suggests potential central nervous system (CNS) activity. Compounds with such moieties are often explored for their anticonvulsant and CNS depressant effects .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antitumor effects, as seen in other pyrimidine derivatives .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and subsequent DNA fragmentation, contributing to its anticancer properties .
- Signal Transduction Modulation : By interacting with signaling pathways involving phosphatidylinositol-3 kinase (PI3K) and mammalian target of rapamycin (mTOR), the compound may alter cellular responses to growth signals, enhancing its therapeutic potential against tumors .
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- A study demonstrated that a related pyrimidine compound exhibited significant growth inhibition in HepG-2 and HCT-116 cell lines compared to doxorubicin, a standard chemotherapeutic agent .
- Another research identified a novel anticancer compound through screening against multicellular spheroids, highlighting the potential of this class of molecules in targeting solid tumors effectively .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Core Modifications: The target compound’s cyclopenta[d]pyrimidinone core is distinct from thieno-fused analogs (e.g., ), which may alter electronic properties and binding interactions.
- Spectral Trends : In compounds with similar cores (e.g., ), the cyclopenta ring protons (δ 2.43–3.18) and aromatic protons (δ 6.77–9.78) align with the target compound’s expected spectral profile.
Functional Group Comparisons
Diethylamino Propyl vs. Other Alkylamino Chains
- The diethylamino propyl group in the target compound provides a flexible, basic side chain that may enhance solubility and mimic natural polyamine interactions in biological systems.
- In contrast, compounds like N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide (from ) feature rigidified cyclopropyl or iodophenyl groups, prioritizing steric effects over solubility.
Thioacetamide Linker vs. Ether/Oxygen Linkages
- The thioether (S–CH2) linker in the target compound may confer resistance to enzymatic hydrolysis compared to oxygen-linked analogs (e.g., compound 24 in with an ether linkage).
Preparation Methods
Cyclization of Precursors
The cyclopenta[d]pyrimidine ring is synthesized via acid-catalyzed cyclization of a diketone precursor. For example, cyclopentanone derivatives react with acetamidine hydrochloride in dimethylformamide (DMF) at 110°C to form the pyrimidine core.
Reaction Conditions
Chlorination at Position 4
The 4-hydroxyl group of the pyrimidine is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux:
$$
\text{Cyclopenta[d]pyrimidin-4-ol} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chlorocyclopenta[d]pyrimidine} + \text{H}3\text{PO}_4
$$
Optimized Parameters
Introduction of the 3-(Diethylamino)propyl Side Chain
Alkylation of the Pyrimidine Nitrogen
The chlorinated intermediate undergoes N-alkylation with 3-(diethylamino)propyl bromide in the presence of a base:
$$
\text{4-Chlorocyclopenta[d]pyrimidine} + \text{Br(CH}2\text{)}3\text{N(Et)}_2 \xrightarrow{\text{Base}} \text{1-(3-(Diethylamino)propyl)-4-chlorocyclopenta[d]pyrimidine}
$$
Key Conditions
- Base: Sodium hydride (1.5 equiv)
- Solvent: Tetrahydrofuran (THF), anhydrous
- Temperature: 0°C to room temperature, 8 hours
- Yield: 68%
Thioether Formation and Acetamide Coupling
Thiolation at Position 4
The chlorine atom is displaced by a thiolate nucleophile generated from thiourea or sodium hydrosulfide (NaSH) :
$$
\text{1-(3-(Diethylamino)propyl)-4-chlorocyclopenta[d]pyrimidine} + \text{NaSH} \rightarrow \text{4-Mercapto Intermediate}
$$
Reaction Parameters
Acetamide Installation via Nucleophilic Acyl Substitution
The thiol intermediate reacts with 2-chloro-N-(4-isopropylphenyl)acetamide in a nucleophilic substitution:
$$
\text{4-Mercapto Intermediate} + \text{ClCH}2\text{C(O)NHC}6\text{H}_4\text{-4-iPr} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Protocol
- Base: Triethylamine (2.0 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature, 12 hours
- Yield: 65%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Spectroscopic Confirmation
- NMR ( ¹H, ¹³C): Peaks corresponding to the cyclopenta[d]pyrimidine core (δ 2.5–3.5 ppm for methylene groups), diethylamino protons (δ 1.1–1.3 ppm), and isopropyl group (δ 1.2 ppm, doublet).
- Mass Spectrometry: Molecular ion peak at m/z 484.6 ([M+H]⁺).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Q. What synthetic strategies are recommended for optimizing yield and purity in the multi-step synthesis of this compound?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This reduces trial-and-error approaches and minimizes resource expenditure .
- Monitor intermediate purity via thin-layer chromatography (TLC) or HPLC at each step, as demonstrated in analogous thienopyrimidine syntheses .
- Employ Schlenk techniques or inert atmospheres for moisture-sensitive steps, particularly during thiourea formation or cyclocondensation reactions .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR spectroscopy to verify substituent integration and coupling patterns, especially for distinguishing diastereotopic protons in the cyclopenta[d]pyrimidine core .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns, ensuring accurate mass matching for complex heterocycles .
- Elemental analysis (C, H, N, S) to validate purity, as discrepancies >0.4% indicate impurities .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Prioritize in vitro assays targeting receptors/enzymes associated with the compound’s structural class (e.g., kinase inhibition for pyrimidine derivatives) .
- Use dose-response curves (IC50/EC50 determination) with positive controls (e.g., staurosporine for kinase assays) to establish baseline efficacy .
- Assess cytotoxicity early via MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational modeling enhance reaction optimization and mechanistic understanding?
Methodological Answer:
- Apply density functional theory (DFT) to map transition states and identify rate-limiting steps in cyclocondensation or thioether formation .
- Use molecular dynamics (MD) simulations to predict solvent effects on intermediate stability, guiding solvent selection (e.g., DMF vs. THF) .
- Integrate machine learning (ML) with historical reaction data to predict optimal conditions for novel analogs .
Q. What methodologies assess the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at varying pH (1.2–7.4), temperature (4–40°C), and humidity (40–75% RH) to simulate biological and storage environments .
- Analyze degradation products via LC-MS/MS to identify hydrolytic or oxidative pathways (e.g., acetamide cleavage or sulfide oxidation) .
- Use Arrhenius plots to extrapolate shelf-life predictions from accelerated data .
Q. How can structure-activity relationship (SAR) studies identify critical pharmacophoric groups?
Methodological Answer:
- Synthesize analogs with systematic modifications (e.g., replacing diethylamino with morpholino or varying the isopropylphenyl group) and compare bioactivity .
- Perform 3D-QSAR modeling using CoMFA/CoMSIA to correlate substituent electronic/steric properties with activity .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes .
Cross-Cutting Methodological Considerations
- Statistical Validation : Use ANOVA or Tukey’s HSD test to confirm significance in yield/activity differences between experimental groups .
- Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) rigorously, as minor variations can drastically alter outcomes in multi-step syntheses .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, particularly for compounds with structural alerts (e.g., nitroso or thioether groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
